5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to have varied and significant biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . Therefore, the primary targets of this compound could be one or more of these proteins or enzymes.
Mode of Action
Given its structural class, it likely interacts with its targets by binding to the active site, thereby modulating the activity of the target proteins or enzymes .
Biochemical Pathways
The compound, being a part of the pyrazolo[1,5-a]pyrimidines class, may affect multiple biochemical pathways depending on its specific targets . For instance, if it acts as a kinase inhibitor, it could affect signal transduction pathways. If it acts as an antioxidant agent, it could play a role in mitigating oxidative stress.
Biochemical Analysis
Biochemical Properties
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific kinase enzymes, which are vital for cell signaling pathways. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to effective inhibition. Additionally, it interacts with translocator proteins, influencing cellular transport mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases. This modulation can lead to altered gene expression and changes in cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by disrupting the signaling pathways that promote cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinase enzymes, inhibiting their activity. This binding is facilitated by the compound’s trifluoromethyl group, which enhances its interaction with the enzyme’s active site. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable, with minimal degradation observed over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with kinase enzymes and other biomolecules. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and activity. These modifications can direct the compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,3-diketones, unsaturated nitriles, or unsaturated ketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Cyclization Reactions: The cyclization of acyclic precursors, such as enaminonitriles or enaminones, can also yield the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is being investigated for its potential use as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with structural similarities.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-9(2)10-3-5-11(6-4-10)13-7-14(17(18,19)20)23-15(22-13)12(8-21-23)16(24)25/h3-9H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATGANCZYPICPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121543 | |
Record name | 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725699-04-7 | |
Record name | 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725699-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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